![molecular formula C8H16ClNO2 B2994739 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride CAS No. 2138131-75-4](/img/structure/B2994739.png)
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a chemical compound with the CAS Number: 2138131-75-4 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is 1S/C8H15NO2.ClH/c9-6-5-7 (10)8 (6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Hydrolysis and Acylation Studies
- Acid-catalyzed hydrolysis and acylation of similar compounds have been studied, leading to the formation of various derivatives. Such reactions are fundamental in organic chemistry and can be used to synthesize various spiro compounds with potential applications (Belikov et al., 2013).
Antimicrobial Agents
- Certain spiroheterocyclic compounds have shown potential as antimicrobial agents. For example, spiropyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one exhibited antimicrobial activities (Al-Ahmadi & El-zohry, 1995).
- Another study synthesized bispiroheterocyclic systems as antimicrobial agents via the reaction of specific spiro compounds with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996).
Synthesis of Derivatives
- The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, which includes compounds similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, has been explored. These compounds could have applications in the development of pharmaceuticals and materials science (Kuroyan et al., 1995).
Antiviral Activity
- Some derivatives have shown potential in inhibiting human coronavirus replication, indicating their potential use in antiviral drug development (Apaydın et al., 2019).
Antihypertensive Activity
- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were synthesized and evaluated as antihypertensive agents, indicating potential applications in cardiovascular drug development (Caroon et al., 1981).
Antibacterial Agents
- Novel quinolines containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride showed potent antibacterial activity against respiratory pathogens, highlighting their potential use in treating respiratory infections (Odagiri et al., 2013).
Synthesis Techniques
- Advanced synthesis techniques for spiro compounds, including the one , have been developed. These techniques are crucial for creating complex molecules for pharmaceutical and material science applications (Huynh et al., 2017).
Pharmaceutical Applications
- The pharmacokinetics and tolerance of DU-6859a, a fluoroquinolone containing a spiro compound similar to 3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride, were investigated, suggesting potential use in antimicrobial therapies (Nakashima et al., 1995).
Anticancer and Antidiabetic Potential
- Development of spirothiazolidines analogs demonstrated significant anticancer and antidiabetic activities, indicating potential for therapeutic applications in these areas (Flefel et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Propriétés
IUPAC Name |
1-amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-5-7(10)8(6)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACKHQJQQIQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CC2O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.